- Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases, World Intellectual Property Organization, , ,
Cas no 944317-66-2 (2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester)
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-FLUORO-5-(METHOXYCARBONYLMETHYL)PHENYLBORONIC ACID, PINACOL ESTER
- Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- methyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid,pinacol ester
- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester
- methyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- LTWSFTBHFDGCTE-UHFFFAOYSA-N
- Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
- 2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid methyl ester
- [4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
- METHYL 2-[4-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]ACETATE
- DA-00419
- AKOS015999545
- SY104659
- DS-17861
- 944317-66-2
- 2-Fluoro-5-(2-methoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester
- MB11503
- EN300-7364044
- DTXSID10675061
- [4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
- Z2044743919
- C77255
- Methyl2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- SCHEMBL136786
- MFCD12026092
- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester
-
- MDL: MFCD12026092
- Inchi: 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3
- InChI Key: LTWSFTBHFDGCTE-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(F)=CC=1)OC
Computed Properties
- Exact Mass: 294.14400
- Monoisotopic Mass: 294.1438674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
Experimental Properties
- PSA: 44.76000
- LogP: 1.84040
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188512-1g |
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester |
944317-66-2 | 95% | 1g |
¥341.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188512-250mg |
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester |
944317-66-2 | 95% | 250mg |
¥136.90 | 2023-09-02 | |
| Fluorochem | 212999-250mg |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 212999-1g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 95% | 1g |
£46.00 | 2022-03-01 | |
| Fluorochem | 212999-5g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 95% | 5g |
£180.00 | 2022-03-01 | |
| Fluorochem | 212999-10g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 95% | 10g |
£301.00 | 2022-03-01 | |
| Chemenu | CM130006-5g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 95+% | 5g |
$240 | 2021-08-05 | |
| Alichem | A019114936-1g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 97% | 1g |
$348.14 | 2023-08-31 | |
| Alichem | A019114936-5g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 97% | 5g |
$947.38 | 2023-08-31 | |
| Alichem | A019114936-10g |
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-66-2 | 97% | 10g |
$1471.28 | 2023-08-31 |
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Production Method
Production Method 1
Production Method 2
- Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors, United States, , ,
Production Method 3
- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists, World Intellectual Property Organization, , ,
Production Method 5
- Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol, World Intellectual Property Organization, , ,
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Raw materials
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Preparation Products
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Suppliers
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester
Recent Advances in the Application of 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2) in Chemical Biology and Pharmaceutical Research
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2) has emerged as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of boron-containing pharmaceuticals. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the construction of complex organic frameworks. This compound's unique structural features, including the fluorine substituent and the pinacol-protected boronic ester, contribute to its enhanced stability and reactivity, making it a valuable tool in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 944317-66-2 in the synthesis of novel proteasome inhibitors. The researchers utilized this boronic ester as a key building block to introduce a boron atom into the inhibitor's scaffold, which significantly enhanced its binding affinity to the proteasome's active site. The resulting compounds exhibited potent inhibitory activity against multiple myeloma cell lines, with IC50 values in the nanomolar range. This study underscores the potential of 944317-66-2 in the development of next-generation anticancer agents.
In addition to its applications in oncology, 944317-66-2 has been employed in the design of boron-based sensors for glucose detection. A recent publication in ACS Sensors described the use of this compound as a precursor for the synthesis of fluorescent boronic acid derivatives. These derivatives demonstrated high selectivity for glucose in physiological conditions, offering a promising approach for continuous glucose monitoring in diabetic patients. The researchers attributed the superior performance of these sensors to the electron-withdrawing effect of the fluorine atom, which enhanced the binding affinity of the boronic acid moiety to diols.
The pharmaceutical industry has also recognized the potential of 944317-66-2 in the development of boron-containing drugs. A 2024 patent application by a major pharmaceutical company disclosed the use of this compound in the synthesis of a new class of antiviral agents targeting RNA-dependent RNA polymerases. The boronic acid functionality was found to mimic the transition state of the polymerase reaction, leading to potent inhibition of viral replication. This application highlights the versatility of 944317-66-2 in addressing unmet medical needs across diverse therapeutic areas.
Despite its promising applications, challenges remain in the large-scale production and purification of 944317-66-2. Recent advances in flow chemistry have addressed some of these issues, as reported in Organic Process Research & Development. The authors described a continuous-flow synthesis method that improved the yield and purity of the compound while reducing the generation of hazardous byproducts. This technological innovation is expected to facilitate the broader adoption of 944317-66-2 in industrial settings.
In conclusion, 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2) continues to play a pivotal role in chemical biology and pharmaceutical research. Its unique chemical properties and versatility in organic synthesis make it an indispensable tool for the development of novel therapeutics and diagnostic agents. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of more efficient synthetic methodologies.
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